molecular formula C15H21N5O B1429759 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone CAS No. 477600-76-3

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Número de catálogo: B1429759
Número CAS: 477600-76-3
Peso molecular: 287.36 g/mol
Clave InChI: FJIVGKFVGCGMFC-MFKMUULPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Análisis Bioquímico

Biochemical Properties

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinase B (PKB or Akt). This compound interacts with various enzymes, proteins, and biomolecules, including PKB, which is a key component of intracellular signaling pathways regulating growth and survival . The interaction between this compound and PKB is characterized by its ability to inhibit the kinase activity of PKB, thereby modulating downstream signaling pathways involved in cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKB, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with PKB. This compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling pathways mediated by PKB, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo models . Over extended periods, the compound maintains its inhibitory effects on PKB, leading to sustained reductions in cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on normal cellular functions and overall health . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may also exhibit biological activity . These metabolic processes can affect the overall efficacy and safety of the compound in therapeutic settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic potential . The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its use in clinical applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on PKB . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Methylation and acetylation: The final steps involve the methylation of the amino group and the acetylation of the piperidine nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Aplicaciones Científicas De Investigación

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in cancer progression.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Comparación Con Compuestos Similares

Similar Compounds

    Gefitinib: Another pyrrolopyrimidine derivative used as an EGFR inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

    Tofacitinib: A JAK inhibitor with a pyrrolopyrimidine core, used in the treatment of rheumatoid arthritis.

Uniqueness

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyrrolopyrimidine core. This unique structure allows it to interact with a distinct set of molecular targets, potentially offering advantages in terms of selectivity and potency compared to other similar compounds.

Actividad Biológica

1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone, known by its CAS number 477600-76-3, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic uses, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21N5O
  • Molecular Weight : 287.36 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a pyrrolo[2,3-d]pyrimidine moiety, which is critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of protein kinases, particularly Janus Kinase (JAK). JAK inhibitors are known for their role in modulating immune responses and are beneficial in treating various autoimmune diseases and conditions requiring immunosuppression.

Therapeutic Applications

The biological activity of this compound suggests it may be useful in treating:

  • Autoimmune Diseases : Such as rheumatoid arthritis and lupus.
  • Transplantation : As an immunosuppressive agent to prevent organ rejection.
  • Cancer Therapy : Due to its ability to inhibit pathways involved in tumor growth.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of JAK activity. For instance:

  • A study showed that at a concentration of 10 µM, the compound reduced JAK-mediated signaling by over 75%, indicating potent inhibitory effects on cytokine signaling pathways essential for immune response modulation .

Case Studies

Several case studies have reported the clinical efficacy of similar compounds in the treatment of autoimmune conditions:

  • Rheumatoid Arthritis : Patients treated with JAK inhibitors showed improved clinical outcomes and reduced disease activity scores.
  • Psoriasis : Clinical trials indicated that patients experienced significant skin clearance and improvement in quality of life metrics when treated with JAK inhibitors .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightJAK Inhibition Activity
1-((3R,4R)-4-methyl...477600-76-3287.36 g/molHigh
Tofacitinib540737-29-9312.35 g/molModerate
Ruxolitinib941678-49-5286.34 g/molHigh

Safety Profile

The safety profile of this compound indicates potential hazards associated with its use. Precautionary statements recommend avoiding inhalation and skin contact due to irritant properties . Long-term effects and comprehensive toxicity studies remain essential for establishing a complete safety profile.

Propiedades

IUPAC Name

1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-10-5-7-20(11(2)21)8-13(10)19(3)15-12-4-6-16-14(12)17-9-18-15/h4,6,9-10,13H,5,7-8H2,1-3H3,(H,16,17,18)/t10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVGKFVGCGMFC-MFKMUULPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Method C (0.03 grams, 0.114 mmol) dissolved in 5 mL of 10:1 dichloromethane/pyridine was added (0.018 grams, 0.228 mmol) of acetylchloride and the resulting mixture stirred at room temperature for 18 hours. The reaction mixture was then partitioned between dichloromethane and saturated sodium bicarbonate (NaHCO3). The organic layer was washed again with saturated NaHCO3, dried-over sodium sulfate and concentrated to dryness in vacuo. The residue was purified by preparative thin layer chromatography (PTLC) (silica; 4% methanol in dichloromethane) affording 0.005 mg (15%) of the title compound as a colorless oil. LRMS: 288.1 (M+1).
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
dichloromethane pyridine
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.